![molecular formula C18H15N3O5S2 B2590633 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896277-58-0](/img/structure/B2590633.png)
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, also known as ANIT-13, is a chemical compound that belongs to the class of benzothiazole derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of antiparasitic activity against helminths, protozoa, and enteric bacteria, as demonstrated in studies focusing on their mechanisms of action and modifications for enhanced efficacy. For example, modifications in the thiazolide structure, such as replacing the nitro group or altering the methylation of the salicylate ring, can impact the antiparasitic effectiveness against organisms like Neospora caninum and Giardia lamblia (Esposito et al., 2005); (Müller et al., 2006).
Anticancer Activity
Research into thiazolides has also explored their potential in cancer treatment. Structural modifications of thiazolides can induce apoptosis in colorectal tumor cells, suggesting a promising avenue for anticancer therapy. The interaction of thiazolides with cellular targets such as the detoxification enzyme glutathione S-transferase highlights their complex mechanism of action in inducing cell death (Brockmann et al., 2014).
Mechanisms of Action and Structural Insights
The mechanisms of action of thiazolides against various pathogens and cancer cells are multifaceted, involving interactions with specific cellular targets and pathways. The ability of thiazolides to trigger apoptosis in proliferating mammalian cells, for example, may underpin their effectiveness against intracellular pathogens and cancer cells. Studies on the structure-function relationship of thiazolides provide crucial insights into how modifications can enhance their therapeutic potential (Hemphill et al., 2007).
Propiedades
IUPAC Name |
2-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-10-20-14-9-8-12(21(23)24)11-15(14)27-18(20)19-17(22)13-6-4-5-7-16(13)28(2,25)26/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXBUAYYEMEXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)
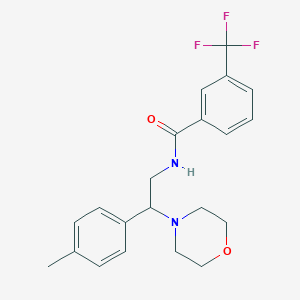
![(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate](/img/structure/B2590553.png)
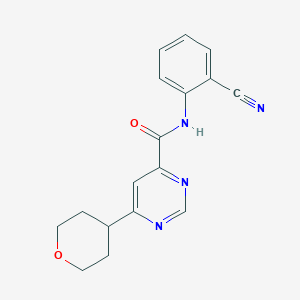
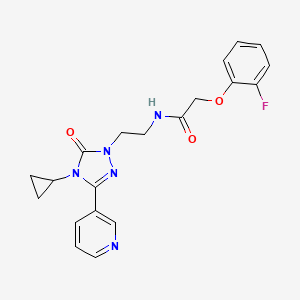
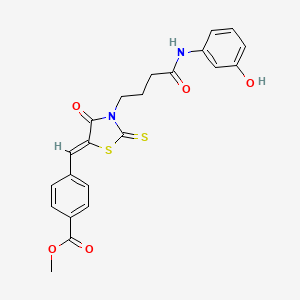
![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)
![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)
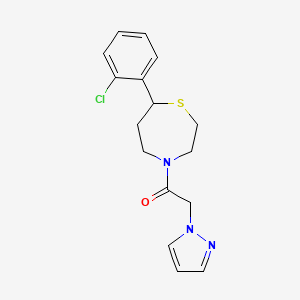
![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)
![1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2590570.png)
